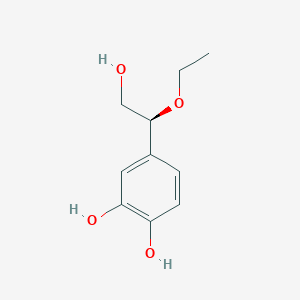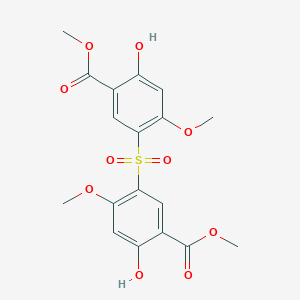
Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate typically involves multi-step organic reactions. One common method includes the esterification of the corresponding benzoic acid derivative with methanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the sulfonyl group may produce a sulfide derivative.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the sulfonyl group.
2-Hydroxy-4-methoxyacetophenone: Contains a hydroxyl and methoxy group but differs in the position of the functional groups.
Apocynin: Contains methoxy and hydroxyl groups but has a different core structure.
Uniqueness
Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate is unique due to the presence of both sulfonyl and methoxycarbonyl groups, which provide distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
56923-25-2 |
|---|---|
Fórmula molecular |
C18H18O10S |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonylphenyl)sulfonyl-4-methoxybenzoate |
InChI |
InChI=1S/C18H18O10S/c1-25-13-7-11(19)9(17(21)27-3)5-15(13)29(23,24)16-6-10(18(22)28-4)12(20)8-14(16)26-2/h5-8,19-20H,1-4H3 |
Clave InChI |
PTHZOEFLUWBKIJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)O)C(=O)OC)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


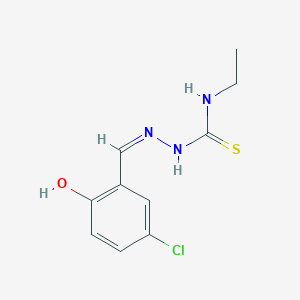
![N-[[1-[5-[2-(hydroxyiminomethyl)pyrrol-1-yl]naphthalen-1-yl]pyrrol-2-yl]methylidene]hydroxylamine](/img/structure/B14019041.png)

![Tert-butyl N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)ethyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B14019044.png)
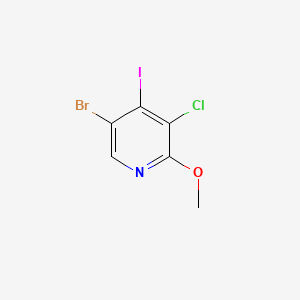
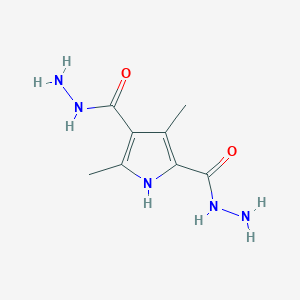
![tert-butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate](/img/structure/B14019067.png)

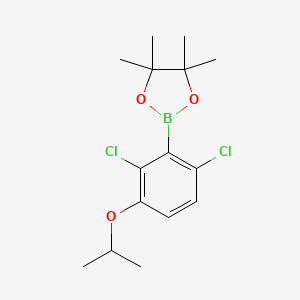
![(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B14019095.png)
![(6R,7R)-3-(ACetoxymethyl)-7-((R)-5-amino-5-carboxypentanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid xsodium salt](/img/structure/B14019098.png)

